molecular formula C8H8N2O3 B8687387 2-(Hydrazinecarbonyl)benzoic acid CAS No. 16437-59-5

2-(Hydrazinecarbonyl)benzoic acid

Cat. No. B8687387
M. Wt: 180.16 g/mol
InChI Key: VJEZYZLITKUTFH-UHFFFAOYSA-N
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Patent
US08367826B2

Procedure details

A solution of 2-[(3-chloropyrazin-2-yl)-quinolin-7-ylmethyl]-isoindole-1,3-dione (789 mg, 1.97 mmol) and anhydrous hydrazine (63 μL, 64 mg, 2.0 mmol) in EtOH (4 mL)/CH2Cl2 (2 mL) was stirred at ambient temperature for 1d. More hydrazine (93 μL, 95 mg, 3.0 mmol) was added, and stirring was continued for 2 d. The solid formed (phthalic hydrazide) was filtered off and washed with EtOH, and the combined filtrate and washings were dried to yield a red, sticky solid. This solid was suspended in CH2Cl2 and filtered, and the filtrate was concentrated to give the title compound as an orange gum; 1H NMR (CDCl3, 400 MHz) δ 2.4 (brs, 2H), 5.79 (s, 1H), 7.39 (dd, J=4.2, 8.2 Hz, 1H), 7.64 (dd, J=1.8, 8.6 Hz, 1H), 7.81 (d, J=8.4 Hz, 1H), 8.01 (d, J=0.8 Hz, 1H), 8.13 (dd, J=0.8, 8.0 Hz, 1H), 8.31 (d, J=2.4 Hz, 1H), 8.59 (d, J=2.4 Hz, 1H), 8.90 (dd, J=1.6, 4.4 Hz, 1H); MS (ES+): m/z 271.0/273.0 (30/10) [MH+], 254.1/256.1 (30/10) [MH+—NH3].
Name
2-[(3-chloropyrazin-2-yl)-quinolin-7-ylmethyl]-isoindole-1,3-dione
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
93 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(C(C2C=C3C(C=CC=N3)=CC=2)N2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]2=[O:19])=NC=CN=1.[NH2:30][NH2:31].C(Cl)Cl.CC[OH:37]>>[C:17]([NH:30][NH2:31])(=[O:18])[C:16]1[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:10]([OH:19])=[O:37]

Inputs

Step One
Name
2-[(3-chloropyrazin-2-yl)-quinolin-7-ylmethyl]-isoindole-1,3-dione
Quantity
789 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)C(N1C(C2=CC=CC=C2C1=O)=O)C1=CC=C2C=CC=NC2=C1
Name
Quantity
63 μL
Type
reactant
Smiles
NN
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
93 μL
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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